

Propargyl-PEG4-sulfonic acid molecular structure and formula.

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Compound of Interest

Compound Name: *Propargyl-PEG4-sulfonic acid*

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An In-depth Technical Guide to Propargyl-PEG4-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-sulfonic acid is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and proteomics.^{[1][2]} Its unique structure, featuring a terminal alkyne (propargyl group), a hydrophilic tetra-polyethylene glycol (PEG4) spacer, and a terminal sulfonic acid group, provides researchers with a versatile tool for covalently linking molecules.^{[1][3]} The propargyl group is a key functional moiety for participating in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly efficient and bioorthogonal reaction.^{[1][4]} The PEG4 spacer enhances aqueous solubility and reduces steric hindrance, while the sulfonic acid group provides a stable, negatively charged site. This guide details the molecular structure, properties, and common applications of **Propargyl-PEG4-sulfonic acid**.

Molecular Structure and Formula

Propargyl-PEG4-sulfonic acid is characterized by a linear structure composed of three key functional components:

- **Propargyl Group (Alkyne):** A terminal alkyne that serves as a reactive handle for "click chemistry" reactions with azide-containing molecules.
- **PEG4 Spacer:** A hydrophilic chain of four ethylene glycol units that increases the overall water solubility of the molecule and any conjugate it is a part of.^{[1][3]}
- **Sulfonic Acid Group:** A strong acid functional group that is negatively charged at physiological pH, which can be utilized for further conjugation or to modify the charge of a target molecule.

Chemical Formula: $C_{11}H_{20}O_7S$ ^[5]

IUPAC Name: 3,6,9,12-tetraoxapentadec-14-yne-1-sulfonic acid

SMILES: C#CCOCCOCCOCCOCCS(=O)(=O)O^[6]

Physicochemical and Quantitative Data

A summary of the key quantitative data for **Propargyl-PEG4-sulfonic acid** is presented in the table below. This information is crucial for experimental design, including reaction stoichiometry and buffer preparation.

Property	Value
Molecular Weight	296.34 g/mol
Chemical Formula	$C_{11}H_{20}O_7S$
Purity	Typically $\geq 95\%$
Appearance	White to off-white solid or viscous liquid
Solubility	Soluble in water, DMSO, DMF, and DCM
Storage Conditions	Store at $-20^{\circ}C$, desiccated and protected from light

Applications in Research and Drug Development

The unique trifunctional nature of **Propargyl-PEG4-sulfonic acid** makes it a valuable reagent in a variety of applications:

- **Bioconjugation via Click Chemistry:** The most prominent application is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the stable and specific ligation of the linker to molecules containing an azide group, such as modified proteins, peptides, nucleic acids, or small molecule drugs.[1][2]
- **PROTAC (Proteolysis Targeting Chimera) Synthesis:** This linker is frequently employed in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's length and composition are critical for the efficacy of the PROTAC.
- **Surface Modification:** The sulfonic acid group can be used to modify the surface properties of materials, such as nanoparticles or sensor chips, to enhance hydrophilicity or introduce a negative charge.

Experimental Protocols

While a specific, detailed synthesis protocol for **Propargyl-PEG4-sulfonic acid** is not readily available in the public domain, a general representative procedure for the synthesis of a propargyl-terminated PEG from a carboxyl-PEG precursor can be described as follows. This is a generalized method and would require optimization for the specific synthesis of **Propargyl-PEG4-sulfonic acid**.

Representative Synthesis of a Propargyl-Terminated PEG (General Method)

This protocol outlines the general steps to introduce a propargyl group to a PEG chain with a terminal carboxylic acid.

Materials:

- HOOC-PEG-OH (as a starting material)
- Potassium hydroxide (KOH)
- Propargyl bromide

- Dimethylformamide (DMF)
- Dichloromethane (CH₂Cl₂)
- Deionized water

Procedure:

- Dissolve HOOC-PEG-OH and KOH in DMF.
- Stir the solution at an elevated temperature (e.g., 100°C) for approximately 1 hour.
- Add propargyl bromide dropwise to the solution.
- Allow the reaction to proceed with stirring at a slightly lower temperature (e.g., 70°C) for several hours (e.g., 15 hours).
- Cool the reaction to room temperature.
- Filter the solution and concentrate it.
- Dissolve the residue in deionized water and extract the product with dichloromethane.
- Remove the dichloromethane under vacuum to yield the α-hydroxyl-ω-propargyl PEG.

Disclaimer: This is a generalized protocol for a similar molecule and should be adapted and optimized by qualified personnel for the synthesis of **Propargyl-PEG4-sulfonic acid**.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general workflow for conjugating an azide-containing molecule to **Propargyl-PEG4-sulfonic acid**.

Materials:

- **Propargyl-PEG4-sulfonic acid**
- Azide-functionalized molecule (e.g., protein, peptide, small molecule)

- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand
- Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
- Degassing equipment (e.g., nitrogen or argon line)

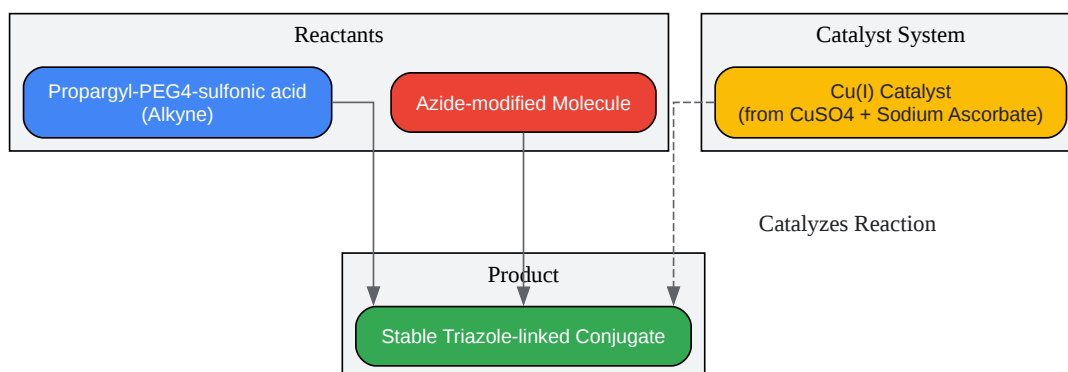
Procedure:

- Preparation of Stock Solutions:
 - Dissolve **Propargyl-PEG4-sulfonic acid** in the reaction buffer to a desired concentration.
 - Dissolve the azide-functionalized molecule in a compatible solvent or buffer.
 - Prepare a stock solution of CuSO_4 in deionized water.
 - Prepare a fresh stock solution of sodium ascorbate in deionized water immediately before use.
 - If using, prepare a stock solution of the copper ligand (e.g., TBTA) in a suitable solvent like DMSO.
- Reaction Setup:
 - In a reaction vessel, combine the **Propargyl-PEG4-sulfonic acid** and the azide-functionalized molecule in the desired molar ratio.
 - Add the reaction buffer to achieve the final reaction volume.
 - If using a ligand, add it to the reaction mixture.
 - Degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes to remove oxygen, which can oxidize the copper(I) catalyst.
- Reaction Initiation:

- Add the CuSO₄ stock solution to the reaction mixture.
- Immediately add the freshly prepared sodium ascorbate stock solution to reduce Cu(II) to the active Cu(I) catalyst.
- Incubation:
 - Allow the reaction to proceed at room temperature with gentle stirring.
 - Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC).
- Purification:
 - Once the reaction is complete, purify the conjugate using a suitable method such as size-exclusion chromatography, dialysis, or preparative HPLC to remove the catalyst and unreacted reagents.

Visualizing the "Click Chemistry" Application

The following diagram illustrates the role of **Propargyl-PEG4-sulfonic acid** in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming a stable triazole linkage with an azide-modified molecule.



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Caption: Workflow of a CuAAC "Click Chemistry" reaction.

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